molecular formula C16H16N8O B2945428 (4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(pyridin-4-yl)methanone CAS No. 2034288-06-5

(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(pyridin-4-yl)methanone

Cat. No.: B2945428
CAS No.: 2034288-06-5
M. Wt: 336.359
InChI Key: KUBIUQRUNMMNSD-UHFFFAOYSA-N
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Description

(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(pyridin-4-yl)methanone: is a complex organic compound that has garnered attention in scientific research due to its potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a pyridazinyl group, a triazolyl group, and a piperazinyl group, which contribute to its unique chemical properties and biological activities.

Scientific Research Applications

  • Chemistry: : It can be used as a building block for the synthesis of more complex molecules.

  • Biology: : Its biological activity has been explored in the context of drug discovery and development.

  • Medicine: : It has shown promise as a potential therapeutic agent for various diseases.

  • Industry: : Its unique chemical properties make it useful in the development of new materials and technologies.

Future Directions

The future research directions for this compound could involve further investigation of its biological activity and potential applications in medicinal chemistry. For example, 1,2,4-triazole derivatives could be used as a structural optimization platform for the design and development of more selective and potent anticancer molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the preparation of the core pyridazinyl and triazolyl structures. One common approach is to first synthesize the 1H-1,2,4-triazole ring, followed by its attachment to the pyridazinyl group. The piperazinyl and pyridin-4-yl groups are then introduced through subsequent reactions.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be scaled up to ensure efficient production. This involves optimizing reaction conditions such as temperature, pressure, and the use of catalysts to achieve high yields and purity. Continuous flow chemistry and other advanced techniques may be employed to enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

  • Reduction: : The removal of oxygen atoms or the addition of hydrogen atoms.

  • Substitution: : The replacement of one functional group with another.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: : Various nucleophiles and electrophiles can be employed depending on the specific substitution reaction.

Major Products Formed

The major products formed from these reactions can vary widely, but they often include derivatives with altered functional groups that can be further modified for specific applications.

Comparison with Similar Compounds

This compound is unique in its structure and properties, but it can be compared to other similar compounds such as:

  • 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids

  • 1,2,4-triazole derivatives

  • 4-(1H-1,2,3-triazol-1-yl)benzamides

These compounds share structural similarities but may differ in their biological activities and applications. The uniqueness of (4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(pyridin-4-yl)methanone lies in its specific combination of functional groups and its potential for diverse applications.

Properties

IUPAC Name

pyridin-4-yl-[4-[6-(1,2,4-triazol-1-yl)pyridazin-3-yl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N8O/c25-16(13-3-5-17-6-4-13)23-9-7-22(8-10-23)14-1-2-15(21-20-14)24-12-18-11-19-24/h1-6,11-12H,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUBIUQRUNMMNSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NN=C(C=C2)N3C=NC=N3)C(=O)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N8O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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